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A

Cat. No. B15563059

Compound Name:

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Decarbomethoxyaclacinomycin A is a significant derivative of the aclacinomycin A, a
member of the anthracycline class of antibiotics. These compounds, produced by
Streptomyces species, are of considerable interest due to their potent antibacterial and
antineoplastic properties. The structural elucidation and purity assessment of such complex
natural products heavily rely on sophisticated spectroscopic techniques, primarily Nuclear
Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This guide provides a
comprehensive overview of the available spectroscopic data for 10-
Decarbomethoxyaclacinomycin A and outlines standardized protocols for its analysis.

While specific, experimentally derived spectral data from the primary literature remains elusive
in publicly accessible domains, this document compiles the known physical properties and
presents typical methodologies for the spectroscopic characterization of this and related
anthracycline compounds.

Physicochemical Properties
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Based on available data, the fundamental properties of 10-Decarbomethoxyaclacinomycin A
are summarized below.

Property Value Source

Molecular Formula Ca0Hs51NOa13 --INVALID-LINK--
Molecular Weight 753.8 g/mol --INVALID-LINK--
Class Anthracycline Antibiotic MedChemExpress

Spectroscopic Data (Hypothetical Representation)

Due to the unavailability of specific spectral data in the searched literature, the following tables
are presented as a template for data organization. Researchers who obtain this data
experimentally can populate these tables for clear and comparative analysis.

'H NMR (Nuclear Magnetic Resonance) Data
e Solvent: CDCls or DMSO-ds

e Frequency: 400-600 MHz

. . Coupling
Chemical Shift o . .
Multiplicity Constant (J, Integration Assignment
(3, ppm)
Hz)
e.g., 7.85 d 8.0 1H Aromatic H
e.g., 5.20 brs - 1H Anomeric H
e.g., 3.65 S - 3H OCHs
e.g., 2.30 S - 6H N(CHs)2
e.g., 1.25 d 6.5 3H CHs

13C NMR (Nuclear Magnetic Resonance) Data

e Solvent: CDCIz or DMSO-ds
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e Frequency: 100-150 MHz

Chemical Shift (6, ppm) DEPT Assignment
e.g., 185.0 C C=0 (Quinone)
e.g., 160.5 C Aromatic C-O
e.g., 135.2 CH Aromatic CH
e.g., 100.8 CH Anomeric C
e.g., 69.5 CH Sugar Ring CH
e.g., 56.2 CHs OCHs

e.g., 40.8 CHs N(CHs)2

e.g., 16.7 CHs CHs

Mass Spectrometry (MS) Data

 lonization Method: Electrospray lonization (ESI) or Matrix-Assisted Laser

Desorption/lonization (MALDI)

e Mode: Positive lon

m/z (Mass-to-Charge
Ratio)

Relative Intensity (%)

lon Assignment

e.g., 754.35 100 [M+H]*

e.g., 776.33 20 [M+Na]*+

e.g., 596.28 45 [M+H - Sugar Moiety]*
e.g., 438.21 30 [M+H - Trisaccharide]*

Experimental Protocols

The following are detailed, generalized protocols for obtaining high-quality NMR and Mass

Spectrometry data for anthracycline compounds like 10-Decarbomethoxyaclacinomycin A.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:
e For *H NMR: Accurately weigh 5-10 mg of the purified compound.
e For 13C NMR: Accurately weigh 20-50 mg of the purified compound.

o Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,
Chloroform-d, CDCls; Methanol-d4, CD3OD; or Dimethyl sulfoxide-de, DMSO-de) in a clean,
dry vial. The choice of solvent is critical and should be based on the solubility of the
compound and the desired resolution of specific proton signals[1][2].

« Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean,
dry 5 mm NMR tube to remove any particulate matter.

e Cap the NMR tube securely.
2. NMR Data Acquisition:

o The NMR spectra should be acquired on a high-field NMR spectrometer (400 MHz or
higher).

e 1H NMR: Acquire a standard one-dimensional proton spectrum. Typical parameters include a
30-degree pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans
(e.g., 16-64) to achieve a good signal-to-noise ratio.

e 13C NMR: Acquire a proton-decoupled 13C spectrum. Due to the lower natural abundance of
13C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be
necessary. DEPT (Distortionless Enhancement by Polarization Transfer) experiments
(DEPT-90 and DEPT-135) should be performed to differentiate between CH, CHz, and CHs
groups.

e 2D NMR: For complete structural elucidation, a suite of 2D NMR experiments is
recommended, including COSY (Correlation Spectroscopy) for *H-tH correlations, HSQC
(Heteronuclear Single Quantum Coherence) for direct *H-13C correlations, and HMBC
(Heteronuclear Multiple Bond Correlation) for long-range *H-13C correlations.
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Mass Spectrometry (MS)

1. Sample Preparation:

e Prepare a stock solution of the purified compound in a suitable solvent (e.g., methanol,
acetonitrile, or a mixture with water) at a concentration of approximately 1 mg/mL.

» For analysis, dilute the stock solution to a final concentration of 1-10 pg/mL with the same
solvent or a solvent compatible with the chosen ionization method.

2. Mass Spectrometry Analysis:

¢ Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF),
Orbitrap, or Fourier-transform ion cyclotron resonance (FT-ICR) instrument, is recommended
for accurate mass measurements.

« lonization: Electrospray ionization (ESI) is a common and effective method for analyzing
anthracyclines[3]. ESI is a soft ionization technique that typically produces protonated
molecules ([M+H]*) with minimal fragmentation.

e Analysis Mode: Acquire spectra in positive ion mode.

o Tandem MS (MS/MS): To obtain structural information, perform tandem mass spectrometry
on the protonated molecular ion. This involves isolating the precursor ion ((M+H]*) and
subjecting it to collision-induced dissociation (CID) to generate fragment ions. The
fragmentation pattern, often involving the cleavage of glycosidic bonds, provides valuable
information about the structure of the aglycone and the sugar moieties[4].

Visualizations
Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a natural
product like 10-Decarbomethoxyaclacinomycin A.
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Caption: Workflow for Spectroscopic Analysis.
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Logical Relationship of Spectroscopic Techniques

This diagram shows the relationship between different spectroscopic techniques and the
information they provide for structural elucidation.
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Caption: Relationship of Spectroscopic Techniques.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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